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molecular formula C11H11N3 B2726070 N-(Pyridin-2-ylmethyl)pyridin-2-amine CAS No. 4334-35-4

N-(Pyridin-2-ylmethyl)pyridin-2-amine

Cat. No. B2726070
M. Wt: 185.23
InChI Key: YPBOTAVQNGSFQS-UHFFFAOYSA-N
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Patent
US09011734B2

Procedure details

To a flask were added 4.7 g of 2-aminopyridine, 5.35 g of 2-pyridinecarboxaldehyde, and 75 ml toluene. The flask was equipped with a Dean-Stark trap and heated to reflux under nitrogen. After 16 hours, the toluene was removed and 100 ml ethanol were added followed by 2.1 g of sodium borohydride. The mixture was stirred at 22 C under nitrogen for 1 hour, and then 50 ml of water were added slowly. Following removal of the ethanol, aqueous ammonium chloride was cautiously added resulting in gas evolution. The product was extracted twice with 50 ml ethyl acetate and washed with 30 ml water. After solvent removal, the product was purified by silica gel chromatography using 5% methanol in ethyl acetate resulting in an orange oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH:14]=O>C1(C)C=CC=CC=1>[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
5.35 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 22 C under nitrogen for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
CUSTOM
Type
CUSTOM
Details
the toluene was removed
ADDITION
Type
ADDITION
Details
100 ml ethanol were added
ADDITION
Type
ADDITION
Details
50 ml of water were added slowly
CUSTOM
Type
CUSTOM
Details
removal of the ethanol, aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
was cautiously added
CUSTOM
Type
CUSTOM
Details
resulting in gas evolution
EXTRACTION
Type
EXTRACTION
Details
The product was extracted twice with 50 ml ethyl acetate
WASH
Type
WASH
Details
washed with 30 ml water
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N1=C(C=CC=C1)CNC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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